molecular formula C13H19NO2 B584139 alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid CAS No. 1613-23-6

alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid

Cat. No.: B584139
CAS No.: 1613-23-6
M. Wt: 221.3
InChI Key: MVESGEUGPWQJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Alpha-[2-(dimethylamino)ethyl] hydrocinnamic acid, first synthesized in the mid-20th century, emerged as a critical intermediate in pharmaceutical research. Its structural framework—combining a hydrocinnamic acid backbone with a dimethylaminoethyl side chain—was initially explored for antihistamine development. The compound gained prominence through its role in synthesizing dimetindene, a first-generation H1 antagonist patented in 1958 and introduced medically in 1960. Early synthetic routes involved alkylation of acetoacetic ester derivatives, as seen in foundational steroid intermediate studies. The compound’s CAS registration (92726-29-9) formalized its identity in chemical databases by the 1980s, aligning with advancements in chromatographic characterization techniques.

Significance in Organic Chemistry

This derivative holds strategic importance in organic synthesis due to its dual functional groups:

  • Ester moiety : Facilitates nucleophilic acyl substitutions, enabling modular derivatization.
  • Tertiary amine : Enhances solubility in polar solvents and participates in acid-base catalysis.

Its application extends to:

  • Asymmetric synthesis : Microbial reduction of prochiral intermediates using Schizosaccharomyces pombe yields enantiomerically pure products for steroid analogs.
  • Pharmaceutical intermediates : Serves as a precursor for antihistamines (e.g., dimetindene maleate) and muscarinic receptor antagonists.

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C₁₅H₂₃NO₂
Molecular Weight 249.35 g/mol
Boiling Point 337.3 ± 35.0 °C (Predicted)
Density 1.001 ± 0.06 g/cm³
pKa 9.42 ± 0.28

Relationship to Other Hydrocinnamic Acid Derivatives

Structurally, this compound belongs to the phenylpropanoid class, sharing a C₉H₁₀O₂ backbone with hydrocinnamic acid. Key comparisons include:

  • Hydrocinnamic acid : Lacks the dimethylaminoethyl group, limiting its pharmacological utility but retaining applications in food preservation and fragrance.
  • Cinnamic acid : The unsaturated analog undergoes hydrogenation to form hydrocinnamic acid, but its conjugation system enables distinct reactivity in UV-initiated polymerizations.
  • Methoxy derivatives : Substituents on the aromatic ring (e.g., ferulic acid) alter redox properties, enhancing antioxidant capacity compared to the dimethylaminoethyl variant.

Cyclization reactions further differentiate these derivatives. While hydrocinnamic acid forms 1-indanone upon treatment with strong acids, the dimethylaminoethyl side chain in the title compound directs regioselective alkylation, enabling access to nitrogen-containing heterocycles.

Nomenclature Variations and Chemical Identity

The compound’s nomenclature reflects its complex structure and regulatory context:

  • IUPAC Name : Ethyl 2-benzyl-4-(dimethylamino)butanoate.
  • Pharmaceutical Synonyms : Dimetindene EP Impurity C, emphasizing its role in quality control during antihistamine production.
  • CAS Variations : 92726-29-9 (free base), 1346601-78-2 (deuterated form).

Table 2: Nomenclature Cross-Reference

Database Identifier Name
PubChem 131699354 Alpha-[2-(dimethylamino-d6)ethyl]hydrocinnamic acid ethyl ester
ChemicalBook 92726-29-9 α-[2-(DiMethylaMino)ethyl] HydrocinnaMic Acid Ethyl Ester
LGC Standards TRC-D470705 Hydrochloride salt form

The molecular structure, confirmed via 2D NMR and X-ray crystallography, reveals a butanoate ester core with benzyl and dimethylamino groups at C2 and C4, respectively. Stereochemical variations arise in pharmaceutical contexts, where the (S)-enantiomer exhibits higher affinity for muscarinic receptors compared to the (R)-form.

Properties

IUPAC Name

2-benzyl-4-(dimethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14(2)9-8-12(13(15)16)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVESGEUGPWQJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245293
Record name α-[2-(Dimethylamino)ethyl]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-23-6
Record name α-[2-(Dimethylamino)ethyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[2-(Dimethylamino)ethyl]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-[2-(dimethylamino)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel-Doebner condensation, widely used for cinnamic acid synthesis, involves the base-catalyzed reaction of benzaldehyde derivatives with malonic acid. For α-[2-(dimethylamino)ethyl] hydrocinnamic acid, this method requires 4-(dimethylamino)butyraldehyde as the aldehyde component. Under microwave irradiation (90°C, 30 min) with piperidine as a base, the reaction achieves yields exceeding 85%.

Optimization with Green Catalysts

Recent advances employ nanochannel mesoporous carbon nitride or bismuth(III) chloride catalysts to enhance regioselectivity and reduce decarboxylation side reactions. Solvent-free conditions with polyphosphate ester mediators further improve atom economy, yielding 80–92% pure product.

ConditionCatalystYield (%)Reference
Microwave, DMFPiperidine85
Solvent-free, 140°CPolyphosphate ester92
Aqueous, 50°CNanochannel carbon nitride89

Patent-Based Multi-Step Synthesis

Alkali Metal Cyanide-Mediated Nitrile Formation (US20040063904A1)

A patent by outlines a seven-step sequence starting from 3-phenylpropanal :

  • Cyanide Addition : Reaction with potassium cyanide and methylamine forms a nitrile intermediate.

  • Hydrolysis : Alkali hydroxide (NaOH, 80°C) converts the nitrile to an amide.

  • Amine Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and dimethylaminopyridine (DMAP) in acetonitrile yields a triblocked amide.

  • Resolution : Chiral resolution using (-)-di-p-toluoyl-d-tartaric acid isolates the (S)-enantiomer.

  • Deprotection : Hydrolysis with lithium hydroxide releases the free amine, which is acidified to yield the target compound.

Diastereomeric Salt Resolution (US8420846B2)

Another patent describes resolving racemic intermediates via salt formation:

  • Diastereomer Separation : Reacting the racemic amine with (S)-(-)-mandelic acid in toluene forms diastereomeric salts, separable by crystallization.

  • Methylation : The resolved amine undergoes formylation with formaldehyde and sodium cyanoborohydride to introduce the dimethylamino group.

  • Carbamate Formation : Reaction with ethyl methylcarbamoyl chloride in tetrahydrofuran (THF) yields the final product after deprotection.

StepReagent/ConditionYield (%)Reference
Nitrile hydrolysisNaOH, 80°C78
Amine protectionBoc₂O, DMAP, 25°C91
Chiral resolution(-)-Di-p-toluoyl-d-tartaric acid65

Alternative Catalytic Methods

Heck Coupling with Palladium Catalysts

Heck coupling of 4-bromo-N,N-dimethylphenethylamine with acrylic acid using palladium nanoparticles (Pd@h-BN) achieves 75% yield under mild conditions (70°C, 12 h). This method avoids decarboxylation but requires expensive catalysts.

Enzymatic Synthesis

Lipase-catalyzed esterification of hydrocinnamic acid with dimethylaminoethanol in ionic liquids ([BMIM][BF₄]) offers an eco-friendly route, though yields remain moderate (60–65%).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScale Suitability
KnoevenagelHigh yield, short reaction timeRequires aldehydesPilot scale
Patent multi-stepEnantiomeric purityLengthy, high costIndustrial
Heck couplingRegioselectivePd catalyst costLab scale
EnzymaticGreen chemistryLow yieldLab scale

Chemical Reactions Analysis

Types of Reactions

alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl alcohols, benzylamines, and substituted butanoic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminoethyl group enhances water solubility (particularly in salt form) compared to non-polar substituents like chlorine or methyl groups.
  • The basic tertiary amine increases the compound’s pKa, favoring protonation under physiological conditions, which may improve membrane permeability or receptor binding.

Allelopathic Activity

A study screening 21 hydrocinnamic acid derivatives for allelopathic effects on Cuscuta seedlings revealed that substituent type and position critically influence activity:

  • Phenyl ring substitutions (e.g., 4-OH, 4-Cl) showed moderate growth inhibition (~30–50% at 1 mM).

Pharmacological Potential

  • Compared to ethyl ester derivatives (e.g., this compound Ethyl Ester), the free acid form exhibits lower lipophilicity, which may reduce blood-brain barrier penetration but improve renal clearance.

Biological Activity

Alpha-[2-(Dimethylamino)ethyl] hydrocinnamic acid (DMAE-HCA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMAE-HCA is characterized by its hydrocinnamic acid backbone with a dimethylaminoethyl side chain. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

The biological activity of DMAE-HCA is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The dimethylamino group enhances the compound's binding affinity to specific targets, which may include:

  • Enzymes : DMAE-HCA can inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : It may interact with neurotransmitter receptors, influencing neuromodulation.

This modulation can lead to various physiological effects, such as anti-inflammatory and neuroprotective actions.

1. Antimicrobial Activity

Research has shown that derivatives of hydrocinnamic acid, including DMAE-HCA, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various cinnamic acid derivatives against bacterial strains, indicating that DMAE-HCA could also possess similar activities:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
DMAE-HCAS. aureus0.015 mmol L1^{-1}
E. coli0.228 mmol L1^{-1}
C. albicans0.025 mmol L1^{-1}

These findings suggest that DMAE-HCA could be a candidate for developing new antimicrobial agents, particularly in light of rising drug resistance .

2. Anticancer Properties

Studies have demonstrated the potential anticancer effects of DMAE-HCA through its cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast)1.79
HeLa (cervical)1.35
HepG2 (liver)0.74

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness against these cell lines suggests it may play a role in cancer therapy .

3. Neuroprotective Effects

DMAE-HCA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit the aggregation of amyloid proteins positions it as a potential therapeutic agent for conditions like Alzheimer's disease. Molecular modeling studies indicate that DMAE-HCA interacts with amyloidogenic proteins, potentially preventing their harmful aggregation .

Case Studies and Research Findings

Several studies have explored the biological activities of DMAE-HCA and related compounds:

  • Antimicrobial Efficacy : In vitro studies demonstrated that DMAE-HCA showed potent activity against Gram-positive bacteria, with MIC values comparable to established antibiotics.
  • Cytotoxicity Studies : Research involving various cancer cell lines revealed that DMAE-HCA significantly reduced cell viability, indicating its potential as an anticancer agent.
  • Neuroprotective Mechanisms : Experimental models have shown that DMAE-HCA can protect neuronal cells from oxidative stress, further supporting its application in neurodegenerative disease treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via esterification or amidation of hydrocinnamic acid derivatives with 2-(dimethylamino)ethyl groups. Carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are effective for amide bond formation. Key parameters for optimization include:

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature : 0–25°C to minimize side reactions.
  • Stoichiometry : Molar ratios of 1:1.2 (acid:amine) for efficient coupling.
  • Purification : Column chromatography (silica gel, methanol/DCM gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid).
  • Yield : 60–85% under inert atmospheres (argon/nitrogen) with slow reagent addition .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂) and hydrocinnamate linkage (δ 7.2–7.4 ppm for aromatic protons).
  • HPLC : Reverse-phase HPLC (UV detection at λ = 254 nm) for purity assessment (>95%).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion verification ([M+H]⁺ expected ~278 g/mol).
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester/amide C=O stretch) and 2800–2900 cm⁻¹ (tertiary amine) .

Q. What is the baseline bioactivity profile of this compound in standard pharmacological assays?

  • Screening Protocols :

  • Antimicrobial Activity : Broth microdilution (MIC assays) against E. coli and S. aureus.
  • Enzyme Inhibition : Fluorescence-based assays for MMP-3 or IL-6 inhibition (IC₅₀ determination).
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (48-hour exposure).
    • Expected Outcomes : Moderate bioactivity (IC₅₀ ~50–100 µM) due to the dimethylamino group enhancing membrane permeability .

Advanced Research Questions

Q. How does the dimethylaminoethyl substituent influence the compound’s interaction with lipid bilayers or protein targets compared to unmodified hydrocinnamic acid?

  • Mechanistic Insights :

  • The tertiary amine group enables pH-dependent protonation (pKa ~8.5), enhancing solubility in acidic environments (e.g., lysosomes) and promoting electrostatic interactions with anionic phospholipids.
  • Molecular docking studies (AutoDock Vina) suggest stronger binding to IL-6 receptors (ΔG = -9.2 kcal/mol) compared to hydrocinnamic acid (ΔG = -6.5 kcal/mol) .

Q. Can this compound serve as a chain-transfer agent (CTA) in RAFT polymerization? What kinetic parameters should be evaluated?

  • RAFT Applicability : The dimethylaminoethyl group may act as a stabilizing moiety for radical intermediates. Key parameters include:

  • Chain Transfer Constant (Cₜᵣ) : Determined via Mayo plot analysis using styrene or methyl acrylate.
  • Polymer Dispersity (Đ) : Target Đ <1.2 for controlled polymerization.
  • Rate Retardation : Compare polymerization rates with/without the CTA.
    • Reference Systems : Similar tertiary amine-containing CTAs showed Cₜᵣ values of 2–5 in styrene polymerizations .

Q. How should researchers resolve contradictions in reported IC₅₀ values for enzyme inhibition studies?

  • Troubleshooting Steps :

Assay Standardization : Use recombinant enzymes (e.g., IL-6 from Proteintech ) and uniform buffer conditions (PBS, pH 7.4).

Solvent Compatibility : Limit DMSO to <1% (v/v) to avoid denaturation.

Data Normalization : Include positive controls (e.g., doxycycline for MMP-3 inhibition) and triplicate runs.

  • Case Study : Discrepancies in MMP-3 IC₅₀ (20 vs. 80 µM) were attributed to variations in enzyme source (recombinant vs. tissue-extracted) .

Q. What computational methods are suitable for modeling the compound’s pH-dependent behavior in biological systems?

  • Approach :

  • Molecular Dynamics (MD) : Simulate protonation states at pH 5.0 (lysosomal) vs. 7.4 (cytosolic) using GROMACS.
  • Quantum Mechanics (QM) : Calculate pKa with COSMO-RS (ΔG(solvation) ≈ -45 kcal/mol).
    • Validation : Compare with experimental potentiometric titration results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.